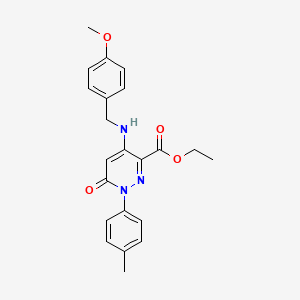

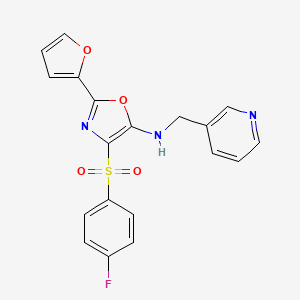

Ethyl 4-((4-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an ethyl group, a methoxybenzyl group, a p-tolyl group, and a dihydropyridazine ring. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the dihydropyridazine ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dihydropyridazine ring and the various substituents. For example, the methoxybenzyl group could potentially undergo reactions involving the cleavage of the C-O bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .Scientific Research Applications

Synthesis and Anticancer Evaluation

Ethyl 4-((4-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and related compounds have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives have been screened against a panel of 60 cancer cell lines derived from various cancer types, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers, showing promising anticancer potential at a fixed dose of 10 μM (Bekircan et al., 2008).

Antibacterial Activity and Molecular Docking Study

Compounds structurally similar to this compound have been investigated for their antibacterial properties. Novel derivatives have been found to exhibit significant antibacterial ability against both gram-negative and gram-positive bacteria. Furthermore, molecular docking studies using software like MOE 2015 have confirmed the potential of these compounds to act at the bacterial gyrase enzyme target site, suggesting a mechanism of action (Shakir et al., 2020).

Cytotoxicity Against Ehrlich Ascites Carcinoma Cells

Research on derivatives of this compound has extended to their cytotoxic effects. Some synthesized compounds have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential as anticancer agents (Hassan et al., 2014).

Insecticidal Activity

The compound ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has been synthesized and evaluated for its insecticidal activity against Aphis craccivora. The results indicate that the compound shows moderate insecticidal activity, highlighting another potential application of derivatives of this compound (Li et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-4-29-22(27)21-19(23-14-16-7-11-18(28-3)12-8-16)13-20(26)25(24-21)17-9-5-15(2)6-10-17/h5-13,23H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJPPVIITHWYJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)

amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)

![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)

![N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2846009.png)

![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)

![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)